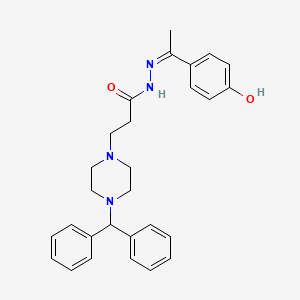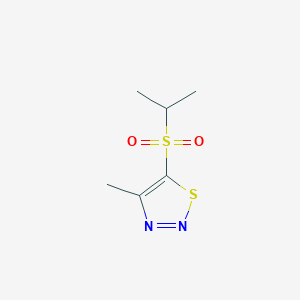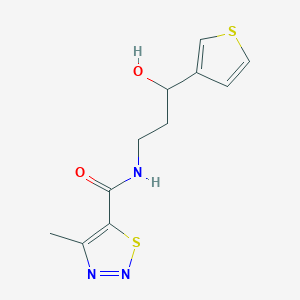![molecular formula C23H19Cl2N5O4S B2598929 N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-77-8](/img/structure/B2598929.png)
N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19Cl2N5O4S and its molecular weight is 532.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
Research has demonstrated the synthesis of various heterocyclic compounds derived from related chemical structures, which have shown promising anti-inflammatory, analgesic, antimicrobial, and antitumor activities. For instance, compounds synthesized from benzodifuranyl and thiazolopyrimidines have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory properties, showing high selectivity and efficacy in these biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that structurally related compounds could also possess similar pharmacological potentials, offering avenues for the development of new therapeutic agents.
Radioligand Development for PET Imaging
Another area of application is in the development of radioligands for positron emission tomography (PET) imaging. Studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as the synthesis and evaluation of [18F]DPA-714 for imaging the translocator protein (18 kDa), indicate the utility of these compounds in diagnostic imaging and potentially in tracking disease progression or response to therapy (Dollé et al., 2008). This highlights the potential for related compounds to be developed as novel imaging agents for various diseases.
Antimicrobial and Antifungal Agent Synthesis
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has shown significant antibacterial and antifungal activities, comparable to established antibiotics such as streptomycin and fusidic acid (Hossan et al., 2012). This suggests that compounds with similar structural motifs may also serve as valuable leads in the search for new antimicrobial agents.
Agricultural Applications
In agriculture, chloroacetamide derivatives like alachlor and metazachlor have been used as herbicides to control a wide range of annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989). The chemical backbone of the specified compound suggests potential for exploring its derivatives as herbicides or in other agricultural applications.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N5O4S/c1-29-20-18(22(32)30(2)23(29)33)21(28-19(27-20)12-4-7-14(34-3)8-5-12)35-11-17(31)26-13-6-9-15(24)16(25)10-13/h4-10H,11H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHNSLPJBYCIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)
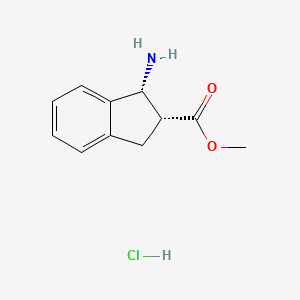
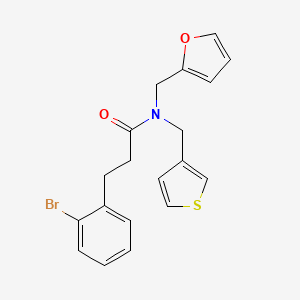


![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)
![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)

